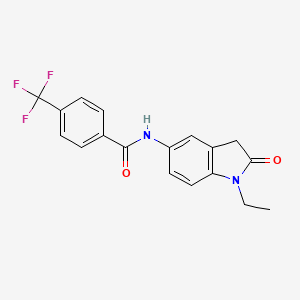
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N2O2 and its molecular weight is 348.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C18H15F3N2O2
- Molecular Weight : 348.325 g/mol
- IUPAC Name : N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect cell proliferation and survival.
- Gene Expression Regulation : The compound may influence the expression of genes related to inflammation and apoptosis, which are crucial in various disease states.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. For instance, in non-small cell lung cancer (NSCLC) models, this compound has been shown to restore sensitivity to existing EGFR-targeted therapies, enhancing therapeutic efficacy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, which is relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protection is believed to involve the modulation of oxidative stress response pathways and inflammation .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with bacterial metabolic processes or by disrupting cell membrane integrity.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Applications in Medicine
This compound is being explored for various therapeutic applications:
- Cancer Therapy : As a potential candidate for combination therapies targeting resistant cancer phenotypes.
- Neuroprotection : For developing treatments aimed at mitigating the effects of neurodegenerative diseases.
- Antimicrobial Treatments : As a lead compound for developing new antibiotics against resistant bacterial strains.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-2-23-15-8-7-14(9-12(15)10-16(23)24)22-17(25)11-3-5-13(6-4-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHDMWKDDJVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













